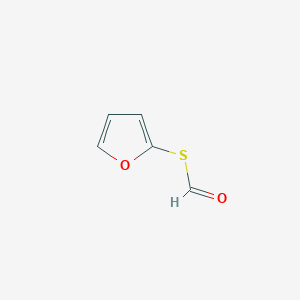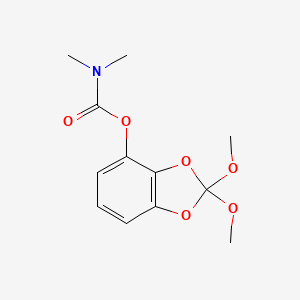
2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a heterocyclic compound containing a methylenedioxy functional group. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted benzodioxole compounds .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2-Dimethoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate include:
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
61083-35-0 |
|---|---|
Molekularformel |
C12H15NO6 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(2,2-dimethoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15NO6/c1-13(2)11(14)17-8-6-5-7-9-10(8)19-12(15-3,16-4)18-9/h5-7H,1-4H3 |
InChI-Schlüssel |
YAHBUAHJJOYSGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=CC2=C1OC(O2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



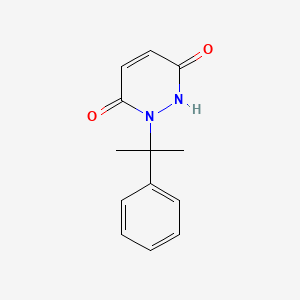
![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)
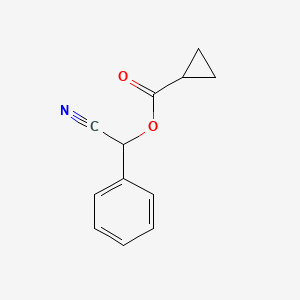
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)
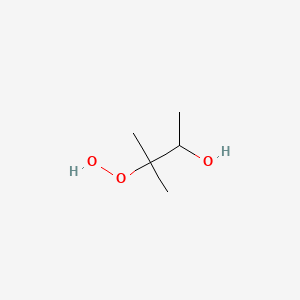
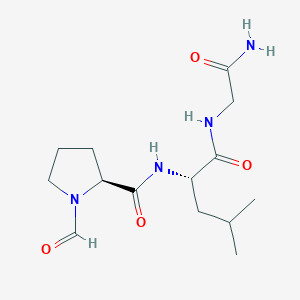
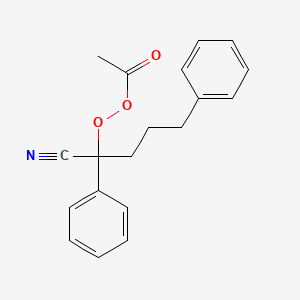
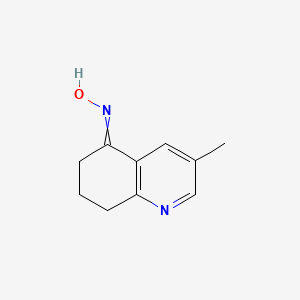
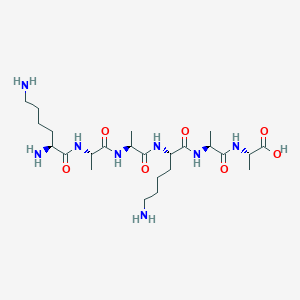
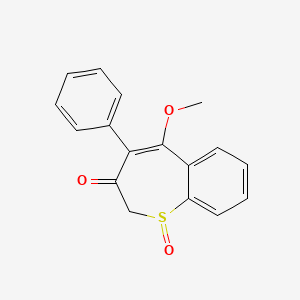
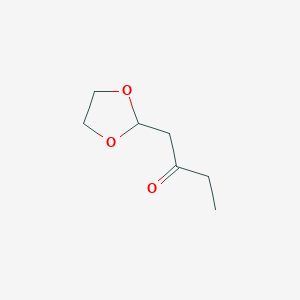
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
